

Thermochemical data for 3-Methylcyclohexylamine

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Compound of Interest

Compound Name: 3-Methylcyclohexylamine

Cat. No.: B3022809

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An In-Depth Technical Guide to the Thermochemical Data of **3-Methylcyclohexylamine**

Prepared by: Senior Application Scientist

Executive Summary

3-Methylcyclohexylamine, a substituted cycloaliphatic amine, serves as a crucial building block in the synthesis of various chemical entities, including active pharmaceutical ingredients and specialized polymers. A thorough understanding of its thermochemical properties is not merely academic; it is a prerequisite for safe and efficient process scale-up, reaction modeling, and hazard analysis. This guide provides a consolidated view of the available experimental thermochemical data for **3-Methylcyclohexylamine**, outlines the authoritative experimental and computational methodologies for data acquisition, and explains the practical application of this data for researchers, process chemists, and drug development professionals.

Introduction: The Imperative for Thermochemical Data

3-Methylcyclohexylamine (C₇H₁₅N, MW: 113.20 g/mol) exists as cis and trans stereoisomers.^{[1][2]} In industrial applications, it is often handled as a mixture of these isomers.^{[1][3]} The energetic profile of this molecule, dictated by its thermochemical properties, governs its behavior in chemical reactions and during storage and handling. Key parameters such as

enthalpy of formation ($\Delta_f H^\circ$), enthalpy of combustion ($\Delta_c H^\circ$), and heat capacity (C_p) are fundamental inputs for:

- **Process Safety & Hazard Analysis:** Predicting the adiabatic temperature rise and potential for thermal runaway in exothermic reactions.
- **Reaction Engineering:** Calculating the heat of reaction ($\Delta_r H^\circ$) to design appropriate thermal management and cooling systems for chemical reactors.
- **Chemical Stability:** Assessing the thermodynamic stability of the molecule under various process conditions.
- **Computational Modeling:** Validating and parameterizing computational models used to predict reaction outcomes and mechanisms.

This document serves as a technical resource, consolidating known data and providing expert guidance on the scientific principles and workflows used to determine these vital parameters.

Curated Thermochemical Data for 3-Methylcyclohexylamine

Publicly available, peer-reviewed experimental thermochemical data for **3-methylcyclohexylamine** is sparse. The primary available parameter is the standard enthalpy of combustion for the liquid mixture of isomers.^[1] This highlights a significant data gap for other key properties like the standard enthalpy of formation, entropy, and heat capacity.

Table 1: Experimental Thermochemical Data for **3-Methylcyclohexylamine** (mixed isomers)

Property	Symbol	Value	Units	Method	Source
Standard Enthalpy of Combustion (liquid)	$\Delta_c H^\circ_{\text{liquid}}$	-4718.3	kJ/mol	Combustion Calorimetry (Ccb)	NIST Chemistry WebBook ^[1] ^[4]

Note: The value was reported in a 1901 publication by Zubova, as compiled by the NIST database.^[1]

The absence of a complete dataset necessitates the use of robust experimental and computational methods to derive the missing values, which will be detailed in the subsequent sections.

Experimental Determination of Thermochemical Properties

The cornerstone of experimental thermochemistry is calorimetry, the science of measuring heat flow associated with chemical reactions or physical changes.^[5] For a compound like **3-methylcyclohexylamine**, determining the enthalpy of combustion via bomb calorimetry is the most critical experimental procedure.

Protocol: Isoperibol Bomb Calorimetry

This protocol allows for the precise determination of the heat of combustion at constant volume, from which the standard enthalpy of combustion ($\Delta_c H^\circ$) and, subsequently, the standard enthalpy of formation ($\Delta_f H^\circ$) can be derived.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The bomb is submerged in a known volume of water in a calorimeter. The heat released by the combustion is absorbed by the bomb and the surrounding water, and the resulting temperature rise is measured precisely.

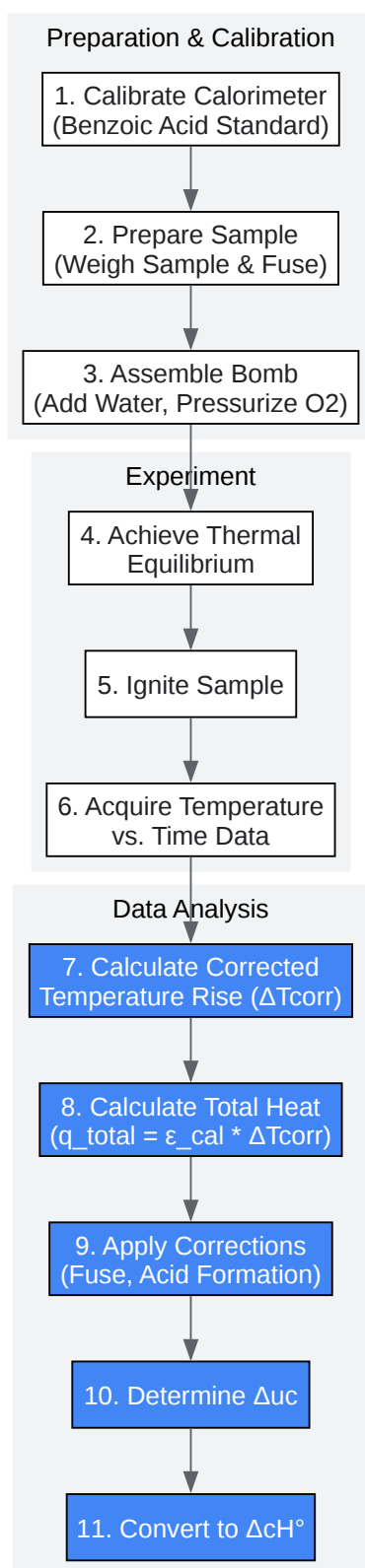
Step-by-Step Methodology:

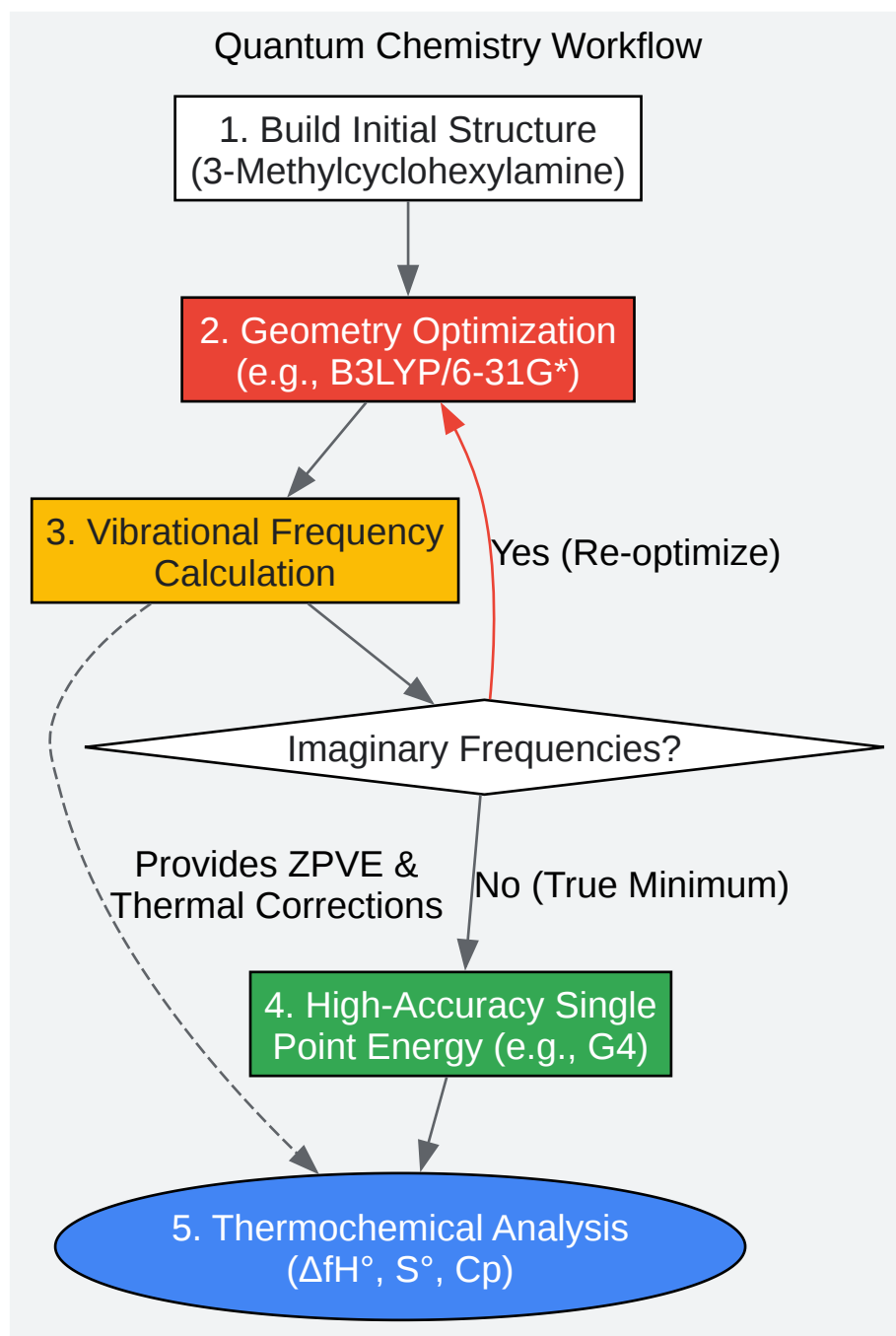
- System Calibration:
 - The energy equivalent (ϵ_{cal}) of the entire calorimeter system (bomb, water, stirrer, thermometer) must be determined.
 - This is achieved by combusting a certified standard reference material with a precisely known heat of combustion, typically benzoic acid.
 - The energy equivalent is calculated as: $\epsilon_{cal} = (m_{std} * |\Delta_c H_{std}| + \epsilon_{ign}) / \Delta T_{corr}$

- Sample Preparation:
 - A precise mass (m_{sample}) of liquid **3-methylcyclohexylamine** is weighed into a crucible. Volatile samples may require encapsulation in a gelatin capsule of known combustion energy.
 - A fuse wire (e.g., platinum or nickel-chromium) of known mass and combustion energy is positioned to contact the sample.
 - A small amount of water is added to the bomb to ensure all water formed during combustion condenses to the liquid state.
- Combustion:
 - The bomb is sealed, purged of air, and pressurized with ~30 atm of pure oxygen to ensure complete and rapid combustion.
 - The bomb is placed in the calorimeter, and the system is allowed to reach thermal equilibrium.
 - The sample is ignited by passing a current through the fuse wire.
- Data Acquisition:
 - The temperature of the calorimeter water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- Data Analysis & Corrections:
 - The raw temperature data is used to calculate the corrected temperature rise (ΔT_{corr}), which accounts for heat exchange with the surroundings.
 - The total heat released (q_{total}) is calculated: $q_{\text{total}} = \epsilon_{\text{cal}} * \Delta T_{\text{corr}}$.
 - Corrections are applied for the heat released by the ignition wire (e_{ign}) and the formation of nitric acid from residual N_2 and the nitrogen in the sample.

- The specific combustion energy at constant volume (Δ_{uc}) is calculated: $\Delta_{uc} = (q_{total} - e_{ign} - e_{acid}) / m_{sample}$.
- Conversion to Standard Enthalpy:
 - The constant volume energy (Δ_{uc}) is converted to the standard enthalpy of combustion at constant pressure ($\Delta_c H^\circ$) using the relation: $\Delta_c H^\circ = \Delta_{uc} + \Delta n_{gas}RT$, where Δn_{gas} is the change in the number of moles of gas in the combustion equation.

Experimental Workflow Diagram





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